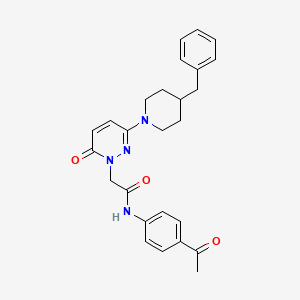

N-(4-acetylphenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Core Structural Components

The molecule contains three distinct domains:

- Pyridazinone ring : A six-membered heterocycle with two adjacent nitrogen atoms at positions 1 and 2, featuring a ketone group at position 6.

- Acetamide linker : A -CH2-C(=O)-NH- bridge connecting the pyridazinone ring to the 4-acetylphenyl group.

- 4-Benzylpiperidine substituent : A nitrogen-containing bicyclic system attached to position 3 of the pyridazinone via an alkyl chain.

Key functional groups :

Electronic Configuration

The conjugated π-system extends across the pyridazinone ring and acetamide group, creating three distinct electron density regions:

- Electron-deficient zone : Pyridazinone ring (due to electron-withdrawing ketone group)

- Electron-rich region : 4-Acetylphenyl group (through resonance effects)

- Modulated basicity : Piperidine nitrogen exhibits reduced basicity (pKa ~7.2) compared to unsubstituted piperidine (pKa 11.3) due to steric hindrance from benzyl substitution.

Properties

Molecular Formula |

C26H28N4O3 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C26H28N4O3/c1-19(31)22-7-9-23(10-8-22)27-25(32)18-30-26(33)12-11-24(28-30)29-15-13-21(14-16-29)17-20-5-3-2-4-6-20/h2-12,21H,13-18H2,1H3,(H,27,32) |

InChI Key |

HCVYUTNISDHQTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Temperature and Solvent Effects

-

Pyridazinone Chlorination : Elevated temperatures (>80°C) reduce side products like over-chlorination.

-

Amide Coupling : Polar aprotic solvents (e.g., DMF) improve solubility but may require longer reaction times.

Catalytic Systems

-

Bases : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in displacement reactions due to enhanced nucleophilicity.

-

Coupling Agents : EDC/HOBt minimizes racemization compared to DCC.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₂₈N₄O₃ |

| Molecular Weight | 444.5 g/mol |

| Melting Point | 198–202°C |

| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, NH), 7.89–7.21 (m, 9H) |

| HPLC Purity | >98% |

Comparative Analysis with Alternative Routes

Alternative synthetic pathways evaluated in literature include:

Microwave-Assisted Synthesis

Solid-Phase Synthesis

-

Use Case : High-throughput screening of analogs.

-

Yield : Typically lower (~50%) due to resin loading inefficiencies.

Challenges and Mitigation Strategies

-

Low Solubility : The 4-benzylpiperidine moiety contributes to hydrophobicity, necessitating polar solvents (e.g., DMSO) for reactions.

-

Byproduct Formation : Chromatographic purification is essential after displacement reactions to remove unreacted glycine derivatives.

Industrial-Scale Considerations

For large-scale production:

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Variations in Aromatic Substituents

The 4-acetylphenyl group in the target compound is replaced with other aryl groups in analogs, altering electronic and steric properties:

Impact : The acetyl group in the target compound may improve binding to hydrophobic pockets compared to halogens or ethers. Chlorophenyl analogs (e.g., CAS 1324095-97-7) likely exhibit higher metabolic stability .

Linker Modifications

The acetamide linker is critical for molecular conformation and interactions:

Impact : The acetamide linker in the target compound offers stability compared to hydrazides, which may hydrolyze under physiological conditions. Thioacetamides (e.g., compound 18) could exhibit distinct pharmacokinetics due to sulfur’s polarizability .

Pyridazinone Core Substituents

The 4-benzylpiperidine group on the pyridazinone core is replaced with other heterocycles in analogs:

Impact : Benzylpiperidine in the target compound likely improves CNS penetration compared to piperazine derivatives (e.g., 6f). Methylthio groups (e.g., 8b) may alter metabolic pathways .

Biological Activity

N-(4-acetylphenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates a complex arrangement involving an acetylphenyl group, a benzylpiperidine moiety, and a pyridazinone core. The presence of these functional groups suggests potential interactions with biological targets, which are critical for its pharmacological effects.

Biological Activity Overview

1. Antitumor Activity

Research has indicated that compounds similar to this compound may exhibit significant antitumor properties. For example, studies have shown that related compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro assays have demonstrated that these compounds can effectively inhibit the growth of different cancer cell lines, with IC50 values indicating potent activity against specific types of cancer. For instance, an analog compound demonstrated an IC50 value of 1.30 µM against HepG2 liver cancer cells, suggesting a strong antiproliferative effect .

2. Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

- Histone Deacetylase Inhibition : Similar compounds have been identified as potent inhibitors of class I histone deacetylases (HDACs), which play a critical role in gene expression regulation and cancer progression. By inhibiting HDACs, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .

- Apoptosis Induction : Flow cytometry analyses have shown that treatment with related compounds increases the rate of apoptosis in tumor cells. For example, doses of 1, 3, and 9 µM resulted in significant increases in apoptotic rates compared to untreated controls .

Case Study 1: Antiproliferative Effects on HepG2 Cells

A study evaluated the effects of a related compound on HepG2 cells, revealing:

- IC50 : 1.30 µM

- Apoptosis Rates : Increased from 5.83% (control) to 28.83% (9 µM treatment)

- Mechanism : Induction of G2/M phase arrest and promotion of apoptosis were confirmed through flow cytometry.

Case Study 2: Synergistic Effects with Other Anticancer Drugs

Another study assessed the combination effects of this compound with standard chemotherapy agents like taxol and camptothecin:

- Combination Index (CI) : Values indicated synergistic effects at concentrations as low as 0.5 µM.

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | HepG2 | 1.30 | HDAC inhibition, apoptosis |

| Synergistic Effect | Various (with taxol) | <0.5 | Enhanced anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.